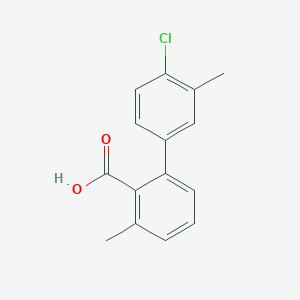
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water. It is also known as CTMPA and is used as a reagent for the synthesis of various organic compounds, as well as for the preparation of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
CTMPA is used in a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, it is used as a reagent in the synthesis of polymers, in the synthesis of nanomaterials, and in the synthesis of catalysts. It is also used in the synthesis of fluorinated compounds, in the synthesis of fluorinated polymers, and in the synthesis of fluorinated organometallic compounds.
Mecanismo De Acción
CTMPA acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions. It can also act as a catalyst in certain reactions, allowing reactions to occur more quickly and efficiently.
Biochemical and Physiological Effects
CTMPA has not been tested for its effects on humans or animals, so its biochemical and physiological effects are unknown. However, it is known to be toxic if ingested or inhaled, and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTMPA has several advantages for use in laboratory experiments. It is relatively stable, and has a high purity level of 95%. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with caution.
Direcciones Futuras
The potential future directions for CTMPA are numerous. It could be used in the synthesis of more complex organic compounds, or in the synthesis of new pharmaceuticals. It could also be used in the development of new catalysts or in the synthesis of new nanomaterials. Additionally, further research could be conducted to determine its biochemical and physiological effects, as well as its potential toxicity.
Métodos De Síntesis
The synthesis of CTMPA can be accomplished through a variety of methods. One common method involves the reaction of 4-chloro-2-methylphenol and trifluoroacetic anhydride. The reaction is conducted in an inert atmosphere using a solvent such as toluene. The reaction is carried out at room temperature and the product is isolated as a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-4-12(16)2-3-13(8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZPLNYLWPYWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690380 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-15-8 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














